ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen core substituted at the 2-position with a methyl group, the 3-position with a phenoxy group, and the 7-position with an ethoxypropanoate ester. Chromenones (flavonoid analogs) are known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-24-21(23)14(3)25-16-10-11-17-18(12-16)26-13(2)20(19(17)22)27-15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBGXRRVIKTXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the chromen-4-one intermediate reacts with phenol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like phenol, alkyl halides, and various catalysts facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Chromenone Derivatives
Example Compound : 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ()
- Core Structure : Chromen-4-one (4-oxo-4H-chromen).
- Substituents : 4-Methylphenyl at C2, 2-methylpropoxy at C5.
- Key Features :
- The ethoxypropanoate ester at C7 may improve solubility compared to the methylpropoxy group in the analog.
Phenoxy Propanoate Herbicides
Example Compounds :
- Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate) ()
- Fenoxaprop ethyl ester ()
- Key Features: Propanoate esters with phenoxy-heterocyclic substituents (e.g., quinoxalinyl, benzoxazolyl). Act as acetyl-CoA carboxylase (ACCase) inhibitors, widely used as grass herbicides .
- Comparison: The target compound’s chromenone core distinguishes it from these herbicides, which rely on heterocyclic moieties for target specificity. The phenoxy group in the target compound is directly attached to the chromen ring, unlike the phenoxy-heterocyclic linkage in herbicides.
Acetamido-Functionalized Propanoate Esters
Example Compound: Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) ()
- Core Structure: Propanoate ester with acetamido and p-tolyloxy allyl groups.
- Key Features: Synthesized via nucleophilic substitution; characterized by NMR and HRMS .
- Comparison: The target compound lacks the acetamido group but shares the phenoxy-propanoate motif, suggesting divergent biological targets.
Complex Chromen-Based Esters
Example Compound : [19-2773] ()
- Structure : Chromen-4-one with methoxy and branched ester chains.
- Key Features :
- Comparison :
- The target compound has a simpler ester group, likely prioritizing synthetic accessibility over multifunctionality.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Insights: The phenoxy-chromenone architecture of the target compound may enhance π-π stacking and intramolecular interactions, critical for stability and bioactivity .
- Biological Potential: While herbicidal analogs (e.g., quizalofop-P-ethyl) target ACCase, the chromenone core in the target compound suggests alternative mechanisms, possibly aligned with flavone-derived antioxidants .
- Synthetic Challenges: The ester and phenoxy groups necessitate precise regioselective synthesis, as seen in and .
Biological Activity
Ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its chemical structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C20H18O6
- Molecular Weight : 366.35 g/mol
The structural representation highlights the presence of a chromenone moiety, which is significant in determining its biological activities.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
A study demonstrated that derivatives of flavonoids, particularly those containing chromenone structures, showed significant free radical scavenging activity. The IC50 values for these compounds were comparable to well-known antioxidants such as ascorbic acid .
Anticancer Activity
Several studies have investigated the anticancer properties of chromenone derivatives. For instance, a compound with a similar structure exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
These findings suggest that this compound may possess similar anticancer properties.
Anti-inflammatory Effects
In addition to its antioxidant and anticancer activities, this compound has been shown to exhibit anti-inflammatory effects. Research indicates that flavonoids can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action is particularly beneficial in conditions like arthritis and cardiovascular diseases.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. -
Antioxidant Efficacy Assessment :
Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
